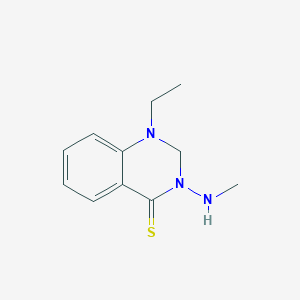
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process might include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
2,7-Dimethyl-1,8-naphthyridine: A similar compound with different substitution patterns.
3,3,7-Trimethyl-1,8-naphthyridine: Another derivative with variations in the alkyl groups.
Uniqueness
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure can lead to different reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-ethyl-3,3,7-trimethyl-2H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H18N2O/c1-5-15-8-13(3,4)11(16)10-7-6-9(2)14-12(10)15/h6-7H,5,8H2,1-4H3 |
Clé InChI |
XDFCEUBJLFONPZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(C(=O)C2=C1N=C(C=C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



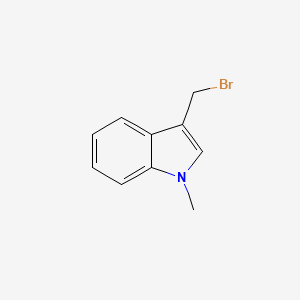

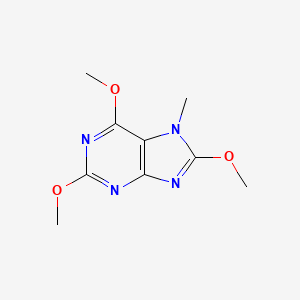
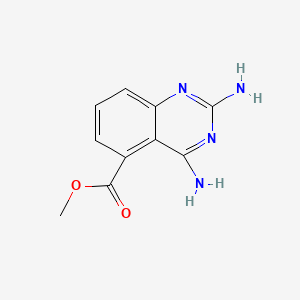
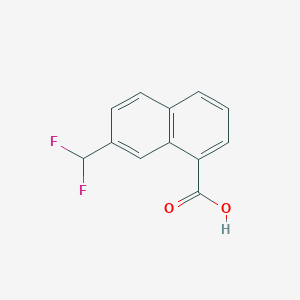

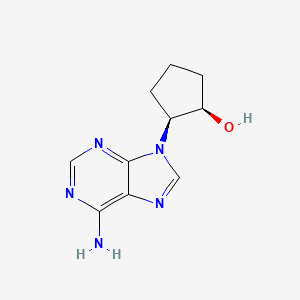
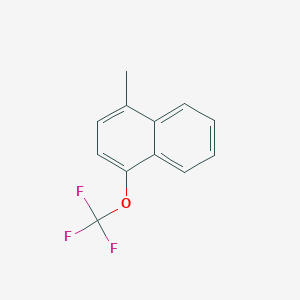
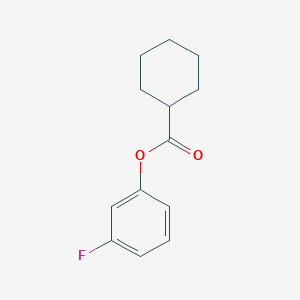

![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)

